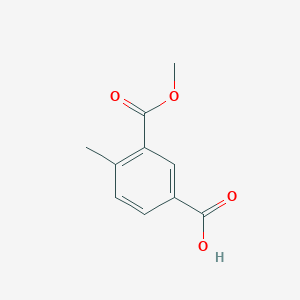

3-(Methoxycarbonyl)-4-methylbenzoic acid

Description

Properties

IUPAC Name |

3-methoxycarbonyl-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYZXCACBSFFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622273 | |

| Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167300-06-3 | |

| Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxycarbonyl)-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-(Methoxycarbonyl)-4-methylbenzoic acid" chemical properties

An In-depth Technical Guide to 3-Methoxy-4-methylbenzoic Acid

Introduction

3-Methoxy-4-methylbenzoic acid, also known by its synonyms 3-Methoxy-p-toluic acid and 4-Methyl-m-anisic acid, is a substituted benzoic acid derivative with significant applications in the pharmaceutical and fine chemical industries.[1] Its molecular structure, featuring methoxy, methyl, and carboxylic acid functional groups, makes it a versatile intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of its chemical properties, spectral data, synthesis, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Methoxy-4-methylbenzoic acid is presented in the table below. This data is essential for its identification, handling, and use in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | 3-Methoxy-4-methylbenzoic acid | [2][3][4] |

| CAS Number | 7151-68-0 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₁₀O₃ | [2][3][4][6][7][9] |

| Molecular Weight | 166.17 g/mol | [1][7][8] |

| Appearance | White to off-white crystalline powder or light yellow powder | [1][10] |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Solubility | Not specified in search results | |

| InChI | 1S/C9H10O3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11) | [2][9][11] |

| InChIKey | CEAVPXDEPGAVDA-UHFFFAOYSA-N | [2][9][11] |

| SMILES | COc1cc(ccc1C)C(O)=O | [9] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. The following tables summarize the available spectral information for 3-Methoxy-4-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

| ¹H NMR | Not specified | Not specified in search results | [12] |

| ¹³C NMR | Not specified | Not specified in search results | [9][12] |

Note: While search results indicate the availability of NMR data, specific peak assignments were not provided.

Infrared (IR) Spectroscopy

The NIST WebBook provides an IR spectrum for 3-Methoxy-4-methylbenzoic acid in the gas phase.[2] Key absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches.

Mass Spectrometry (MS)

An electron ionization mass spectrum is available for this compound.[3] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of its structure.

Synthesis and Experimental Protocols

3-Methoxy-4-methylbenzoic acid is typically synthesized through multi-step organic reactions.[6] Common starting materials include substituted phenols or toluenes, which undergo reactions such as carboxylation and etherification.[6]

One documented synthetic approach involves the methylation of 3-hydroxy-4-methylbenzoic acid.[13]

Example Experimental Protocol: Methylation of 3-hydroxy-4-methylbenzoic acid

This protocol is based on a patented process for the preparation of aromatic methyl methoxycarboxylates.[13]

Materials:

-

3-hydroxy-4-methylbenzoic acid

-

3-methoxy-4-methylbenzoic acid

-

Potassium hydroxide (KOH)

-

Dimethyl sulphate ((CH₃)₂SO₄)

-

Water

Procedure:

-

A mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid is dissolved in water with potassium hydroxide.[13]

-

Dimethyl sulphate is added dropwise to the solution at a controlled temperature (e.g., 40°C) over several hours.[13] The pH is maintained at 10.8-11 by the addition of KOH.[13]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[13]

-

The resulting ester (methyl 3-methoxy-4-methylbenzoate) is separated, washed with water, and dried under vacuum.[13]

-

The aqueous phase is then acidified to precipitate any unreacted 3-methoxy-4-methylbenzoic acid, which can be recovered by filtration and reused in subsequent batches.[13]

Caption: A flowchart illustrating the synthesis of methyl 3-methoxy-4-methylbenzoate.

Applications in Drug Development

3-Methoxy-4-methylbenzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its functional groups allow for a range of chemical modifications, such as esterification, amidation, and halogenation.[1] This versatility makes it a valuable intermediate in the development of new drug candidates, including anti-inflammatory and analgesic agents, as well as drugs targeting the cardiovascular and central nervous systems.[1] It is also utilized in medicinal chemistry research for structure-activity relationship (SAR) studies.[1]

Caption: The utility of 3-Methoxy-4-methylbenzoic acid as a versatile intermediate.

Safety and Handling

Based on available Safety Data Sheets (SDS), 3-Methoxy-4-methylbenzoic acid requires careful handling in a laboratory or industrial setting.[5][10]

General Handling:

-

Do not breathe dust.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate safety glasses or chemical goggles.[5][10][16]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5][10][14][16]

-

Respiratory Protection: Under normal use conditions, respiratory protection may not be required. A particle filter may be recommended if dust is generated.[5]

Storage:

-

Store in a dry, cool, and well-ventilated place.[5][10][14][16]

-

Incompatible with strong oxidizing agents.[5]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5][15]

-

Skin Contact: Wash off immediately with soap and plenty of water.[5][15]

-

Ingestion: Clean mouth with water and get medical attention.[5]

Conclusion

3-Methoxy-4-methylbenzoic acid is a chemical compound with significant utility, particularly as an intermediate in the pharmaceutical industry. A thorough understanding of its chemical and physical properties, spectral characteristics, and safe handling procedures is essential for its effective and safe use in research and development. The synthetic routes to this compound are well-established, ensuring its availability for various applications. As drug discovery and development continue to advance, the importance of versatile building blocks like 3-Methoxy-4-methylbenzoic acid is likely to grow.

References

- 1. srinichem.com [srinichem.com]

- 2. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]

- 3. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]

- 4. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Methoxy-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Methoxy-4-methylbenzoic acid - Amerigo Scientific [amerigoscientific.com]

- 9. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 13C NMR [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 3-Methoxy-4-methylbenzoic acid(7151-68-0) IR Spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. fishersci.com [fishersci.com]

- 16. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to 3-(Methoxycarbonyl)-4-methylbenzoic acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)-4-methylbenzoic acid, also known by its IUPAC name 4-methyl-1,3-benzenedicarboxylic acid 1-methyl ester, is an aromatic dicarboxylic acid monoester. Such molecules are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Their bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical modifications, making them versatile building blocks for complex molecular architectures. This guide provides key structural information, physicochemical properties, and a detailed synthetic approach.

Structural and Physicochemical Data

Due to the limited availability of specific data for this compound, the following tables summarize the known properties of its closely related precursor, Dimethyl 4-methylisophthalate . This data serves as a crucial reference point for researchers working with this class of compounds.

Table 1: Chemical Identifiers for Dimethyl 4-methylisophthalate

| Identifier | Value |

| IUPAC Name | dimethyl 4-methylbenzene-1,3-dicarboxylate[1] |

| Synonyms | Dimethyl 4-methyl-1,3-benzenedicarboxylate, Isophthalic acid, 4-methyl-, dimethyl ester[2] |

| CAS Number | 23038-61-1[1][2] |

| Molecular Formula | C₁₁H₁₂O₄[1][2] |

| Molecular Weight | 208.21 g/mol [1] |

| InChI | InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)6-9(7)11(13)15-3/h4-6H,1-3H3[1][2] |

| InChIKey | MTDRWWFCMSDTBL-UHFFFAOYSA-N[2] |

| SMILES | COC(=O)C1=CC(=C(C=C1)C)C(=O)OC |

Table 2: Physicochemical Properties of Dimethyl 4-methylisophthalate

| Property | Value |

| Physical Form | Solid |

| Melting Point | 64-68 °C |

| Boiling Point | 124 °C at 12 mmHg |

| Solubility | Insoluble in water; Soluble in methanol, ethanol[3] |

| Vapor Pressure | 93.7 mm Hg at 208 °C[3] |

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved through the selective mono-hydrolysis of Dimethyl 4-methylisophthalate. This common method for producing monoesters from diesters involves carefully controlling the reaction conditions to favor the cleavage of one ester group while leaving the other intact.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Dimethyl 4-methylisophthalate

This procedure is based on standard Fischer esterification methods.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylisophthalic acid (1 equivalent).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 20 equivalents) to act as both solvent and reagent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Dimethyl 4-methylisophthalate. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Selective Mono-hydrolysis to this compound

This protocol is adapted from general procedures for the selective hydrolysis of isophthalate diesters. A similar procedure is described for the synthesis of 5-Iodo-mono-methyl isophthalate[4].

-

Reaction Setup: In a round-bottom flask, dissolve Dimethyl 4-methylisophthalate (1 equivalent) in a mixture of methanol and dichloromethane at room temperature.

-

Reagent Addition: Prepare a solution of sodium hydroxide (1 equivalent) in water and add it dropwise to the solution of the diester while stirring.

-

Reaction: Allow the mixture to stir at room temperature for 24 hours. The progress of the hydrolysis can be monitored by TLC.

-

Isolation of the Monosodium Salt: Remove the solvents under reduced pressure. The resulting precipitate, the monosodium salt of the product, can be collected by filtration and washed with a mixture of dichloromethane and ethyl acetate, followed by water.

-

Acidification: Transfer the solid monosodium salt to a separatory funnel and add ethyl acetate and a dilute solution of hydrochloric acid (e.g., 1M) until the solid dissolves completely.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound. The product can be further purified by recrystallization from methanol.

Applications and Future Directions

Derivatives of isophthalic acid are important in various fields. For instance, 3-Methoxy-4-methylbenzoic acid serves as a precursor in the synthesis of anti-inflammatory and analgesic drugs, as well as cardiovascular and central nervous system drug candidates[5]. The bifunctional nature of this compound makes it a prime candidate for:

-

Pharmaceutical Synthesis: The carboxylic acid and ester functionalities can be selectively reacted to build complex drug molecules.

-

Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polyesters and polyamides with tailored properties.

-

Fine Chemical Synthesis: It serves as a versatile intermediate for the production of agrochemicals, dyes, and other specialty chemicals.

Further research into the reactivity and applications of this compound is warranted to fully explore its potential in various scientific and industrial domains.

References

- 1. 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | C11H12O4 | CID 89971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Benzenedicarboxylic acid, 4-methyl-, dimethyl ester [webbook.nist.gov]

- 3. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]

- 4. 5-IODO-MONO-METHYL ISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 5. srinichem.com [srinichem.com]

An In-depth Technical Guide to 3-(Methoxycarbonyl)-4-methylbenzoic acid (CAS: 7151-68-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)-4-methylbenzoic acid, with the CAS number 7151-68-0, is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document provides a comprehensive overview of its chemical properties, synthesis, safety information, and its crucial role in the development of therapeutic agents.

Synonyms: 3-Methoxy-4-methylbenzoic acid, 4-Methyl-m-anisic acid, 3-Methoxy-p-toluic acid.[1][2]

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline powder.[1][3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 7151-68-0 | [1][3][4] |

| Molecular Formula | C₉H₁₀O₃ | [3][4] |

| Molecular Weight | 166.17 g/mol | [3][4] |

| Melting Point | 152 - 154 °C | [1][5] |

| Appearance | White to off-white or light yellow crystalline powder | [1][3] |

| Assay | ≥98% | [2] |

Synthesis

This compound is typically synthesized through multi-step organic reactions. Common industrial approaches involve the carboxylation and etherification of substituted phenols or toluenes.[6]

A documented laboratory-scale synthesis involves the methylation of 3-hydroxy-4-methylbenzoic acid. The following is a representative experimental protocol:

Experimental Protocol: Methylation of 3-hydroxy-4-methylbenzoic acid

-

Materials: 3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acid, potassium hydroxide, dimethyl sulphate, water.

-

Procedure:

-

Dissolve 55.8 g (0.37 mol) of 3-hydroxy-4-methylbenzoic acid and 13.5 g (0.08 mol) of 3-methoxy-4-methylbenzoic acid with 55.8 g (1.0 mol) of potassium hydroxide in 300 ml of water.

-

Add 147 g (1.16 mol) of dimethyl sulphate dropwise at 40°C over approximately 3 hours, maintaining the pH at 10.8-11 by adding KOH.

-

Continue stirring for an additional 30 minutes.

-

Separate the resulting ester.

-

Wash the ester with water and dry it under a vacuum.[7]

-

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a vital intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[3][8][9] Its versatile chemical structure allows for various modifications, making it a valuable building block in medicinal chemistry.[3]

Synthesis of Zafirlukast

This compound is a key precursor in the production of Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma.[8] The synthesis involves the reaction of a derivative of 3-methoxy-4-methylbenzoic acid with 2-toluenesulfonamide.

Experimental Protocol Outline: Synthesis of Zafirlukast

A patented method describes the following reaction:

-

4-(1-methyl-5-((cyclopentyloxy carbonyl amino)indol-3-yl)methyl)-3-methoxybenzoic acid and 2-toluenesulfonamide are reacted at room temperature in an inert solvent.

-

The reaction is carried out in the presence of chlorinated 1,3-dimethyl-2-chlorine imidazoline and an organic base to yield Zafirlukast.

The following diagram illustrates the role of this compound in the synthesis of Zafirlukast.

Synthesis of Finerenone

This intermediate is also crucial for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[8]

Biological Activity

While primarily used as a chemical intermediate, some biological activities have been reported for this compound and its derivatives.

-

Antibacterial Activity: The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. It is suggested that it inhibits the synthesis of bacterial fatty acids.[4]

-

Potential in Alzheimer's Disease: The methyl ester of this compound, methyl 3-methoxy-4-methylbenzoate, has been shown to inhibit the neurotoxic effects of β-amyloid peptide. This suggests a potential therapeutic application in the treatment of Alzheimer's disease through the protection of mitochondria.

The proposed antibacterial mechanism is illustrated below.

Safety Information

According to the available safety data sheets, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] However, standard laboratory safety precautions should always be observed.

Handling and Storage:

-

Avoid contact with skin and eyes.[1]

-

Do not breathe dust.[1]

-

Keep in a dry, cool, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Incompatible with strong oxidizing agents.[1]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water.[1]

-

Inhalation: Remove to fresh air.[1]

-

Ingestion: Clean mouth with water and seek medical attention.[1]

Conclusion

This compound is a chemical intermediate of high importance, particularly in the pharmaceutical sector. Its role in the synthesis of key drugs such as Zafirlukast and Finerenone underscores its value in drug development. Further research into its own biological activities, including its antibacterial and potential neuroprotective properties, may open up new avenues for its application. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

- 1. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

- 2. 3-Methoxy-4-methylbenzoic acid | 7151-68-0 | FM37499 [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN105367478A - Preparation process of zafirlukast - Google Patents [patents.google.com]

- 5. US20090149662A1 - Processes for preparing zafirlukast - Google Patents [patents.google.com]

- 6. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]

- 9. CN108084077B - A kind of synthetic method of zafirlukast intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Methoxycarbonyl)-4-methylbenzoic acid

Molecular Formula: C₁₀H₁₀O₄

It is important to note that detailed experimental data and extensive research on 3-(Methoxycarbonyl)-4-methylbenzoic acid are not widely available in the public domain. This guide, therefore, provides a comprehensive overview based on established principles of organic chemistry and data extrapolated from closely related compounds. The synthesis and experimental protocols described are illustrative and may require optimization.

Physicochemical Properties

Quantitative physicochemical data for this compound is scarce. However, based on its structure as a methyl-substituted isophthalic acid monoester, the following properties can be anticipated.

| Property | Predicted Value/Information |

| Molecular Weight | 194.18 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Melting Point | Not reported. Expected to be higher than its corresponding dimethyl ester due to the presence of the carboxylic acid group allowing for hydrogen bonding. |

| Boiling Point | Not reported. Expected to be significantly high, likely decomposing before boiling at atmospheric pressure. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, acetone, and ethyl acetate. |

| pKa | Not reported. The acidity of the carboxylic acid group is influenced by the electron-withdrawing methoxycarbonyl group and the electron-donating methyl group. |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons (3H) in the range of 7.0-8.5 ppm. - Methyl ester protons (3H, singlet) around 3.9 ppm. - Aromatic methyl protons (3H, singlet) around 2.5 ppm. - Carboxylic acid proton (1H, broad singlet) typically downfield (>10 ppm). |

| ¹³C NMR | - Two carbonyl carbons (carboxylic acid and ester) in the range of 165-175 ppm. - Aromatic carbons in the range of 120-140 ppm. - Methyl ester carbon around 52 ppm. - Aromatic methyl carbon around 20 ppm. |

| Mass Spectrometry (MS) | - Molecular ion peak (M+) at m/z = 194.0579. |

| Infrared (IR) Spectroscopy | - Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - Two distinct C=O stretches for the carboxylic acid and ester groups, typically around 1700-1730 cm⁻¹ and 1720-1740 cm⁻¹, respectively. - C-O stretches for the ester and carboxylic acid around 1100-1300 cm⁻¹. - Aromatic C-H and C=C stretches. |

Synthesis and Experimental Protocols

While a specific, optimized synthesis for this compound is not detailed in the literature, a common approach would be the selective mono-esterification of 4-methylisophthalic acid or the selective hydrolysis of dimethyl 4-methylisophthalate.

Experimental Protocol: Selective Mono-hydrolysis of Dimethyl 4-methylisophthalate

This protocol is a generalized procedure and would require optimization for this specific substrate.

Objective: To synthesize this compound by selectively hydrolyzing one of the two methyl ester groups of dimethyl 4-methylisophthalate.

Materials:

-

Dimethyl 4-methylisophthalate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Water (deionized)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dimethyl 4-methylisophthalate in a mixture of methanol and dichloromethane.

-

Saponification: Prepare a solution of one equivalent of sodium hydroxide in water and add it dropwise to the stirring solution of the diester at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the mono-acid and di-acid products. The reaction time is critical to maximize the yield of the mono-acid.

-

Workup: Once the desired conversion is achieved, remove the organic solvents under reduced pressure.

-

Acidification: Add water to the residue and acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic. This will precipitate the carboxylic acid products.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product, a mixture of the mono-acid, di-acid, and unreacted diester, can be purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis of this compound.

Applications

Specific applications for this compound have not been documented. However, based on the functionalities present in the molecule, it can be considered a valuable intermediate in several areas of chemical synthesis. Methyl-substituted benzoic acids are utilized in the manufacturing of pharmaceuticals, dyes, perfumes, and as additives for plastics[1].

-

Pharmaceutical Synthesis: As a bifunctional molecule, it can serve as a building block for more complex active pharmaceutical ingredients (APIs). The carboxylic acid and ester groups can be selectively modified to build larger molecular scaffolds.

-

Polymer Chemistry: Isophthalic acid derivatives are used in the production of polyesters and resins. The specific substitution pattern of this molecule could be exploited to create polymers with tailored properties.

-

Organic Synthesis: It can be used as a starting material for the synthesis of a variety of other organic compounds, where the two functional groups can be further elaborated.

Biological Activity and Signaling Pathways

There is no specific information on the biological activity of this compound. However, research on related isophthalic acid derivatives has shown that they can act as ligands for the C1 domain of protein kinase C (PKC)[2].

Potential Interaction with Protein Kinase C (PKC) Signaling

PKC is a family of enzymes that are crucial in controlling the function of other proteins through phosphorylation. The C1 domain of PKC is a key regulatory site.

-

Mechanism of Action: Isophthalate derivatives have been shown to bind to the C1 domain, displacing natural activators[2]. This can either activate or inhibit PKC-dependent signaling pathways.

-

Downstream Effects: PKC activation can lead to the phosphorylation of the ERK (extracellular signal-regulated kinase), which is involved in cell proliferation and differentiation[2]. Therefore, isophthalic acid derivatives have the potential to modulate these cellular processes.

Caption: Potential interaction of isophthalic acid derivatives with the PKC signaling pathway.

References

An In-depth Technical Guide to 3-Methoxy-4-methylbenzoic Acid: A Key Pharmaceutical Intermediate

A Note on Nomenclature: The topic of this guide is "3-(Methoxycarbonyl)-4-methylbenzoic acid" as specified in the user request. However, a thorough review of scientific literature and chemical databases reveals a significant scarcity of information on this specific compound. In contrast, a closely related molecule, 3-Methoxy-4-methylbenzoic acid , is well-documented and plays a crucial role in the synthesis of several pharmaceuticals. This guide will therefore focus on 3-Methoxy-4-methylbenzoic acid (CAS No. 7151-68-0) , a compound often associated with the user's query due to its similar name. The IUPAC name "this compound" correctly describes a different structure, specifically a monomethyl ester of 4-methylisophthalic acid.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive data on the properties, synthesis, and applications of 3-Methoxy-4-methylbenzoic acid.

Introduction

3-Methoxy-4-methylbenzoic acid is an aromatic carboxylic acid that serves as a vital building block in organic synthesis.[1] Its specific arrangement of a carboxylic acid, a methoxy group, and a methyl group on the benzene ring provides a unique reactivity profile that is highly valued in the pharmaceutical industry.[2] This compound is a key intermediate in the production of various active pharmaceutical ingredients (APIs), including the non-steroidal mineralocorticoid receptor antagonist Finerenone and the leukotriene receptor antagonist Zafirlukast.[3]

Physicochemical Properties

A summary of the key quantitative data for 3-Methoxy-4-methylbenzoic acid is presented in Table 1. This data is essential for its application in various chemical reactions and for quality control purposes.

Table 1: Physicochemical Properties of 3-Methoxy-4-methylbenzoic Acid

| Property | Value | Reference(s) |

| CAS Number | 7151-68-0 | [2][4] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][4] |

| Molecular Weight | 166.17 g/mol | [4][5] |

| Appearance | White fine powder | [2] |

| Melting Point | 152-154 °C | [2][6][7] |

| Synonyms | 3-Methoxy-p-toluic acid, 4-Methyl-m-anisic acid | [3][4][5] |

| InChI Key | CEAVPXDEPGAVDA-UHFFFAOYSA-N | |

| SMILES | COc1cc(ccc1C)C(O)=O | [4] |

Synthesis of 3-Methoxy-4-methylbenzoic Acid

Several synthetic routes for the preparation of 3-Methoxy-4-methylbenzoic acid have been reported. A common approach involves the methylation and carboxylation of substituted phenols or toluenes.[8]

Experimental Protocol: Synthesis from 3-hydroxy-4-methylbenzoic acid

A representative method for the synthesis of the methyl ester of 3-methoxy-4-methylbenzoic acid involves the reaction of 3-hydroxy-4-methylbenzoic acid with dimethyl sulphate.[9] The subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Materials:

-

3-hydroxy-4-methylbenzoic acid

-

3-methoxy-4-methylbenzoic acid (can be present in the starting material mixture)

-

Potassium hydroxide (KOH)

-

Dimethyl sulphate ((CH₃)₂SO₄)

-

Water

Procedure:

-

A mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid (e.g., 55.8 g and 13.5 g respectively) is dissolved in 300 ml of water containing potassium hydroxide (55.8 g).[9]

-

Dimethyl sulphate (147 g) is added dropwise to the solution at 40°C over approximately 3 hours.[9]

-

The pH of the reaction mixture is maintained at 10.8-11 by the addition of a KOH solution.[9]

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.[9]

-

The resulting ester, methyl 3-methoxy-4-methylbenzoate, is separated, washed with water, and dried under a vacuum.[9]

-

The isolated ester can then be hydrolyzed to 3-methoxy-4-methylbenzoic acid using standard procedures, such as heating with an aqueous acid or base.

Application in Drug Development

3-Methoxy-4-methylbenzoic acid is a crucial intermediate in the synthesis of complex pharmaceutical compounds.[3] Its role is particularly significant in the manufacturing of Zafirlukast and Finerenone.[3]

Role in the Synthesis of Zafirlukast

Zafirlukast is a medication used for the maintenance treatment of asthma. The synthesis of Zafirlukast involves the coupling of an indole derivative with a substituted benzoic acid. 3-Methoxy-4-methylbenzoic acid is a precursor to a key component in this synthesis.[10]

Experimental Protocol: Synthesis of a Zafirlukast Intermediate

The following protocol describes the coupling reaction where a derivative of 3-methoxy-4-methylbenzoic acid is used to form Zafirlukast.

Materials:

-

4-(1-methyl-5-((cyclopentyloxy carbonyl amino)indol-3-yl)methyl)-3-methoxybenzoic acid

-

2-toluenesulfonamide

-

Chlorinated 1,3-dimethyl-2-chlorine imidazoline (condensing agent)

-

An organic base (e.g., triethylamine)

-

An inert solvent (e.g., 1,2-dichloroethane)

Procedure:

-

4-(1-methyl-5-((cyclopentyloxy carbonyl amino)indol-3-yl)methyl)-3-methoxybenzoic acid and 2-toluenesulfonamide are dissolved in an inert solvent.[10]

-

The condensing agent, chlorinated 1,3-dimethyl-2-chlorine imidazoline, is added to the mixture. The molar ratio of the benzoic acid derivative to 2-toluenesulfonamide to the condensing agent is typically 1:1-2:1-3.[10]

-

An organic base is added, and the reaction is carried out at room temperature.[10]

-

The reaction proceeds to form Zafirlukast.[10]

Visualizing the Synthetic Pathway

The following diagram illustrates the role of 3-Methoxy-4-methylbenzoic acid as a key starting material in a multi-step synthesis of a pharmaceutical agent.

Caption: A generalized workflow for the synthesis of an API using 3-Methoxy-4-methylbenzoic acid.

Conclusion

3-Methoxy-4-methylbenzoic acid is a chemical intermediate of significant industrial importance, particularly within the pharmaceutical sector. Its well-defined properties and versatile reactivity make it an essential component in the synthesis of life-saving drugs. A thorough understanding of its synthesis and applications is crucial for researchers and professionals involved in drug discovery and development. While the similarly named "this compound" is a valid chemical entity, the lack of extensive data necessitates a focus on the more established and commercially relevant 3-Methoxy-4-methylbenzoic acid.

References

- 1. chemixl.com [chemixl.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer [punagri.com]

- 4. 3-甲氧基-4-甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methoxy-4-methylbenzoic acid - Amerigo Scientific [amerigoscientific.com]

- 6. 3-Methoxy-4-methylbenzoic acid | 7151-68-0 [chemicalbook.com]

- 7. 3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0 | Chemsrc [chemsrc.com]

- 8. nbinno.com [nbinno.com]

- 9. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 10. CN105367478A - Preparation process of zafirlukast - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 3-(Methoxycarbonyl)-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of 3-(Methoxycarbonyl)-4-methylbenzoic acid. Due to the limited availability of experimental data in public literature and databases for this specific compound, this document outlines the foundational information available and presents standardized methodologies for the determination of key physical properties. This guide is intended to serve as a foundational resource for researchers and professionals working with this and structurally related compounds.

Chemical Identity and Properties

This compound, also known as 4-methyl-1,3-benzenedicarboxylic acid 1-methyl ester, is a disubstituted aromatic carboxylic acid. Its structure features both a carboxylic acid and a methyl ester group attached to a toluene backbone. This bifunctional nature makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55394-33-7 | Internal Database |

| Molecular Formula | C₁₀H₁₀O₄ | Calculated |

| Molecular Weight | 194.18 g/mol | Calculated |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

While specific experimental data for this compound is not available, the following section details a standard protocol for the determination of a key physical property for a solid organic compound: the melting point. This methodology is representative of the techniques that would be employed to characterize this substance.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Sample of the solid compound

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample should be tightly packed to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Set the heating rate to a rapid setting initially to approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Carefully observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

-

Repeat for Accuracy: For accurate results, at least two determinations should be performed.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a newly synthesized chemical compound like this compound.

Caption: Workflow for the Characterization of a Chemical Compound.

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Methoxycarbonyl)-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting point, of 3-(Methoxycarbonyl)-4-methylbenzoic acid. It includes detailed experimental protocols for its determination and a summary of reported values. This document is intended to serve as a valuable resource for professionals in research and development and drug discovery.

Quantitative Data: Melting Point

The melting point of a crystalline solid is a critical physical constant used to assess its purity. For this compound (CAS No. 7151-68-0), several values have been reported in the literature, which are summarized in the table below. The slight variations can be attributed to different experimental conditions and the purity of the sample.

| Parameter | Reported Value (°C) | Source |

| Melting Point | 158 | Biosynth[1] |

| Melting Point | 152-154 | Guidechem, ChemicalBook[2][3][4] |

| Melting Point | 158-160 | abcr Gute Chemie |

| Melting Point | 153-155 | COA- 3-Methoxy 4-Methylbenzoic Acid Manufacturers[5] |

Experimental Protocol: Melting Point Determination

The determination of the melting point of this compound should be performed using the capillary method, a standard technique in organic chemistry.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

-

Sample of this compound (finely powdered and dry)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Introduce the powdered sample into a capillary tube by tapping the open end into the powder.

-

Compact the powder at the sealed end of the capillary tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heat the apparatus at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

-

Mixed Melting Point (for identity confirmation):

-

To confirm the identity of the substance, a mixed melting point determination can be performed.

-

An intimate mixture of the sample with an authentic standard of this compound (in approximately a 1:1 ratio) is prepared.

-

The melting point of the mixture is then determined using the same procedure. If there is no depression or broadening of the melting point range, the sample is confirmed to be identical to the standard.

-

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent characterization, with a focus on melting point determination as a key analytical step. The synthesis of this compound often involves multi-step organic reactions, starting from substituted phenols or toluenes and employing reactions such as carboxylation and etherification.[6]

Caption: A flowchart illustrating the general stages from synthesis to the final characterization of this compound.

References

- 1. 3-Methoxy-4-methylbenzoic acid | 7151-68-0 | FM37499 [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Methoxy-4-methylbenzoic acid CAS#: 7151-68-0 [m.chemicalbook.com]

- 4. 3-Methoxy-4-methylbenzoic acid | 7151-68-0 [chemnet.com]

- 5. COA- 3-Methoxy 4-Methylbenzoic Acid Manufacturers in Thane [asmeechem.com]

- 6. nbinno.com [nbinno.com]

"3-(Methoxycarbonyl)-4-methylbenzoic acid" solubility data

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 3-Methoxy-4-methylbenzoic acid (CAS No. 7151-68-0), with a focus on its solubility characteristics, synthesis applications, and generalized experimental protocols.

Compound Profile

-

Synonyms: 3-Methoxy-p-toluic acid, 4-Methyl-m-anisic acid[1][2][4]

-

Appearance: White to off-white crystalline powder[6]

Solubility Data

Table 1: Qualitative Solubility of 3-Methoxy-4-methylbenzoic Acid

| Solvent | Solubility Description |

| Water | Slightly Soluble |

| Boiling Water | Sparingly Soluble |

| Alcohol | Sparingly Soluble, Practically Insoluble (Conflicting Reports) |

| Anhydrous Formic Acid | Freely Soluble |

| N,N-Dimethylformamide (DMF) | Very Soluble[9], Sparingly Soluble (Conflicting Reports) |

| Ether | Very Slightly Soluble |

| Methylene Dichloride (MDC) | Very Slightly Soluble |

Role in Pharmaceutical Synthesis

3-Methoxy-4-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[5][10] Its versatile chemical structure allows for its use as a building block in the development of therapeutic agents.[10]

Key Applications:

-

Zafirlukast Synthesis: An intermediate in the production of Zafirlukast, a medication used for the chronic management of asthma.[10]

-

Finerenone Synthesis: Utilized in the synthesis of Finerenone, a drug for kidney-related conditions.[10]

-

Antibiotic Research: A precursor in the preparation of acyl pentapeptide lactone, which is significant in research related to actinomycin-producing streptomycetes.[6]

-

Drug Discovery: Serves as a scaffold in structure-activity relationship (SAR) studies, allowing for modifications to fine-tune pharmacological activity.[5]

A significant application of 3-Methoxy-4-methylbenzoic acid is in the synthesis of its methyl ester, methyl 3-methoxy-4-methylbenzoate.[11]

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like 3-Methoxy-4-methylbenzoic acid. This protocol is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of 3-Methoxy-4-methylbenzoic acid in a given solvent at a specific temperature.

Materials:

-

3-Methoxy-4-methylbenzoic acid (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or watch glass

-

Drying oven

-

(Optional) High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 3-Methoxy-4-methylbenzoic acid to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of Solute (Gravimetric Method):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.

-

The difference in weight before and after evaporation gives the mass of the dissolved 3-Methoxy-4-methylbenzoic acid.

-

The mass of the solvent can be determined by subtracting the mass of the solute from the total mass of the solution.

-

Calculate the solubility, typically expressed in g/100 mL or mol/L.

-

Workflow for Solubility Determination:

References

- 1. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]

- 2. 3-甲氧基-4-甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 | TCI AMERICA [tcichemicals.com]

- 5. srinichem.com [srinichem.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Methoxy-4-methylbenzoic acid | 7151-68-0 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer [punagri.com]

- 11. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

"3-(Methoxycarbonyl)-4-methylbenzoic acid" literature review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methoxycarbonyl)-4-methylbenzoic acid, a mono-methyl ester of 4-methylisophthalic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and general chemical principles to provide a detailed resource on its synthesis, properties, and potential biological significance. The guide includes postulated experimental protocols, tabulated physicochemical data, and conceptual diagrams to illustrate synthetic pathways and potential areas of biological investigation.

Chemical Identity and Properties

This compound, also systematically named 4-methyl-3-carboxy-benzoic acid methyl ester, is an aromatic dicarboxylic acid monoester. It is an isomer of the mono-methyl esters of 4-methylisophthalic acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 4-Methylisophthalic acid[1] | Dimethyl 4-methylisophthalate[2][3][4] |

| CAS Number | Not available | 3347-99-7 | 23038-61-1 |

| Molecular Formula | C₁₀H₁₀O₄ | C₉H₈O₄ | C₁₁H₁₂O₄ |

| Molecular Weight | 194.18 g/mol | 180.16 g/mol | 208.21 g/mol |

| Appearance | White crystalline solid | - | - |

| Melting Point | - | - | - |

| Boiling Point | - | - | - |

| Solubility | Soluble in organic solvents like methanol, DMSO | - | - |

Synthesis

Proposed Synthetic Pathway: Partial Hydrolysis of Dimethyl 4-methylisophthalate

The synthesis of this compound can be logically approached through the selective mono-hydrolysis of dimethyl 4-methylisophthalate. This method relies on the careful control of reaction conditions to favor the cleavage of one ester group while leaving the other intact.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Postulated)

This protocol is adapted from the synthesis of structurally similar mono-methyl isophthalate derivatives.[5]

Step 1: Synthesis of Dimethyl 4-methylisophthalate

-

To a solution of 4-methylisophthalic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl 4-methylisophthalate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Partial Hydrolysis to this compound

-

Dissolve dimethyl 4-methylisophthalate (1 equivalent) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (1 equivalent) in water dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor the formation of the mono-acid by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous residue with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system like methanol/water or ethyl acetate/hexanes.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplets), methyl protons from the ester (singlet, ~3.9 ppm), methyl protons on the ring (singlet, ~2.5 ppm), carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Carbonyl carbons of the ester and carboxylic acid (~165-175 ppm), aromatic carbons, methyl carbons. |

| IR | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch from the carboxylic acid (~1700 cm⁻¹), C=O stretch from the ester (~1720 cm⁻¹), C-O stretches, aromatic C-H and C=C stretches. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of 194.18. |

Biological Activity

There is no specific biological activity reported for this compound in the scientific literature. However, derivatives of isophthalic acid and other phthalic acid esters have been investigated for a range of biological activities.

Isophthalic acid derivatives have been explored as ligands for Protein Kinase C (PKC), a key enzyme in cellular signaling pathways implicated in cancer.[6] Some studies have shown that certain isophthalic acid derivatives can modulate PKC activation.[6]

Phthalic acid esters (PAEs), as a broader class of compounds, are known for their endocrine-disrupting properties and have been studied for their potential allelopathic, antimicrobial, and insecticidal activities.

Potential Signaling Pathways for Investigation

Given the structural similarity to other biologically active small molecules, several signaling pathways could be of interest for investigating the biological effects of this compound.

Caption: Conceptual diagram of potential signaling pathway interactions.

Conclusion

This compound is a chemical entity for which detailed experimental data is currently lacking in the public domain. This technical guide provides a framework for its synthesis and characterization based on established chemical principles and data from closely related compounds. The postulated synthetic route via partial hydrolysis of the corresponding diester offers a viable method for its preparation. The predicted physicochemical and spectroscopic properties provide a basis for its identification and analysis. While its biological activity remains unexplored, the activities of related isophthalic acid derivatives suggest that it may be a candidate for investigation in areas such as enzyme modulation and receptor binding. This guide serves as a foundational resource to stimulate and support future research into this compound.

References

- 1. 4-Methylbenzene-1,3-dicarboxylic acid | C9H8O4 | CID 595750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Benzenedicarboxylic acid, 4-methyl-, dimethyl ester [webbook.nist.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | C11H12O4 | CID 89971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-IODO-MONO-METHYL ISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 6. Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-4-methylbenzoic Acid: Safety and Handling

Disclaimer: The user's original query was for "3-(Methoxycarbonyl)-4-methylbenzoic acid". However, publicly available safety and handling data, including the commonly associated CAS Number 7151-68-0, correspond to 3-Methoxy-4-methylbenzoic acid . This guide will focus on the latter compound based on the available data.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive information on the safe handling, storage, and disposal of 3-Methoxy-4-methylbenzoic acid.

Chemical and Physical Properties

3-Methoxy-4-methylbenzoic acid, also known as 3-methoxy-p-toluic acid or 4-methyl-m-anisic acid, is a substituted benzoic acid derivative.[1][2][3] It serves as a key intermediate in the synthesis of various pharmaceutical compounds.

Table 1: Physical and Chemical Properties of 3-Methoxy-4-methylbenzoic Acid

| Property | Value | Source(s) |

| CAS Number | 7151-68-0 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder | [4] |

| Melting Point | 152 - 160 °C | [5] |

| Boiling Point | 309.9 °C at 760 mmHg | [6] |

| Density | 1.168 g/cm³ | [6] |

| Flash Point | 126.2 °C | [6] |

| Solubility | Partially soluble in cold water. | [7] |

Safety and Hazard Information

The hazard classification for 3-Methoxy-4-methylbenzoic acid can vary between suppliers. While some sources state it is not a hazardous substance, others indicate it can be toxic if swallowed, in contact with skin, or if inhaled.[4][8] Therefore, it is crucial to handle this compound with care, adhering to the safety precautions outlined below.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Category | GHS Classification | Precautionary Statements | Source(s) |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | P261, P280, P301+P310, P302+P352, P304+P340 | [8] |

| Skin Corrosion/Irritation | Not classified | - | [4] |

| Serious Eye Damage/Irritation | Not classified | - | [4] |

| Carcinogenicity | No component is identified as a carcinogen by IARC. | - | [4] |

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling 3-Methoxy-4-methylbenzoic acid.

-

Eye and Face Protection: Wear tightly fitting safety goggles or glasses that conform to EN166 (EU) or NIOSH (US) standards.[4]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing.[4]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved N95 or P1 particulate respirator.[4]

Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Wash hands thoroughly after handling.[4]

Diagram 1: General Laboratory Handling Workflow

Caption: Workflow for safe handling of 3-Methoxy-4-methylbenzoic acid in a laboratory setting.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [4] |

| Skin Contact | Wash off with soap and plenty of water. | [4] |

| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. | [4] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [4] |

Accidental Release and Disposal

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Environmental Precautions: Do not let the product enter drains.[4]

-

Containment and Cleanup: Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[4]

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Diagram 2: Spill Response Workflow

Caption: Step-by-step procedure for responding to a spill of 3-Methoxy-4-methylbenzoic acid.

Storage and Stability

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4]

-

Stability: The product is stable under recommended storage conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Experimental Protocols

The following are representative experimental protocols for the synthesis and purification of 3-Methoxy-4-methylbenzoic acid. These may require optimization based on specific laboratory conditions and desired purity.

Synthesis via Esterification (Illustrative)

This protocol outlines a general esterification of 3-methoxy-4-methylbenzoic acid to its methyl ester, a common reaction for this class of compounds.[9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxy-4-methylbenzoic acid in methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the crude product.

Purification by Recrystallization (General Procedure)

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude 3-Methoxy-4-methylbenzoic acid in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Diagram 3: Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of a derivative of 3-Methoxy-4-methylbenzoic acid.

Toxicological and Ecological Information

Limited toxicological and ecological data are available for 3-Methoxy-4-methylbenzoic acid. Most safety data sheets report "no data available" for acute toxicity, carcinogenicity, and environmental effects.[8] As such, it is important to handle this compound as potentially hazardous and prevent its release into the environment.

References

- 1. 3-甲氧基-4-甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. 3-Methoxy-4-methylbenzoic acid - Amerigo Scientific [amerigoscientific.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

- 8. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 9. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

In-Depth Technical Guide: Material Safety Data Sheet for 3-Methoxy-4-methylbenzoic Acid

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical and chemical properties of 3-Methoxy-4-methylbenzoic acid.

| Identifier | Value |

| Chemical Name | 3-Methoxy-4-methylbenzoic acid |

| Synonyms | 4-Methyl-m-anisic acid, 3-Methoxy-p-toluic acid |

| CAS Number | 7151-68-0[1][2][3] |

| Molecular Formula | C9H10O3[2][4] |

| Molecular Weight | 166.17 g/mol [3][5] |

| Physical and Chemical Properties | Value |

| Appearance | Light yellow powder solid[1][4] |

| Melting Point | 152 - 154 °C (305.6 - 309.2 °F)[1][4] |

| Boiling Point | No data available[1][4] |

| Flash Point | No data available[1][4] |

| Solubility | No data available |

| Odor | No information available[1][4] |

Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is not considered hazardous.[1] However, some suppliers provide GHS hazard statements. It is crucial to consult the specific MSDS from your supplier.

| GHS Hazard Statements (from some suppliers) |

| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[5][6] |

| H315: Causes skin irritation[7] |

| H319: Causes serious eye irritation[7] |

| H335: May cause respiratory irritation[7] |

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Measure |

| Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration.[5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[5] |

Handling and Storage

Proper handling and storage are essential to ensure safety in a laboratory setting.

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated place.[1][6] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][5] |

| Incompatible Materials | Strong oxidizing agents.[1] |

Exposure Controls and Personal Protection

To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) should be used.

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation. |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] |

| Skin Protection | Wear protective gloves and impervious clothing.[6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] |

Toxicological and Ecological Information

Limited toxicological and ecological data are available for this compound.

| Toxicological Information | Data |

| Acute Toxicity | No data available. The toxicological properties have not been fully investigated.[1] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[5] |

| Ecological Information | Data |

| Toxicity to Fish | No data available[6] |

| Toxicity to Daphnia | No data available[6] |

| Persistence and Degradability | No data available[6] |

| Bioaccumulative Potential | No data available[6] |

Experimental Protocols

Detailed experimental protocols for the generation of the safety data presented in the sourced Material Safety Data Sheets are not provided within those documents. Researchers should refer to relevant toxicological and chemical safety literature for standardized testing methodologies.

Visualized Safety Workflow

The following diagram illustrates a generalized workflow for the safe handling of chemical substances in a research environment.

Caption: General workflow for safe chemical handling.

References

- 1. fishersci.com [fishersci.com]

- 2. 7151-68-0 | 3-Methoxy-4-methylbenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. 3-Methoxy-4-methylbenzoic acid - Amerigo Scientific [amerigoscientific.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 7151-68-0|3-Methoxy-4-methylbenzoic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on the Toxicological Data of 3-(Methoxycarbonyl)-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicology of 3-(Methoxycarbonyl)-4-methylbenzoic acid. A comprehensive toxicological profile for this specific chemical is not available in the public domain. The information presented herein is based on data from structurally related compounds and should be interpreted with caution.

Executive Summary

This compound is an organic compound for which detailed toxicological data is largely unavailable. Searches across scientific literature, regulatory databases, and safety data sheets have not yielded specific studies on its acute or chronic toxicity, mutagenicity, carcinogenicity, or reproductive effects. This guide provides a summary of the limited hazard information available and contextualizes it with data from structurally similar compounds, such as benzoic acid and other methylated and esterified derivatives. The significant data gap for this compound necessitates a precautionary approach in its handling and use, particularly in research and development settings.

Introduction

This compound, with the CAS Number 167300-06-3, belongs to the family of aromatic carboxylic acids, specifically a derivative of benzoic acid. While it is used in chemical synthesis, its biological effects and toxicological profile have not been extensively studied. This guide aims to collate the existing, albeit limited, safety information and provide a comparative toxicological assessment based on related molecules to inform researchers and professionals in the field.

Hazard Identification and Classification

Direct hazard classification for this compound is not consistently reported. However, based on information for closely related compounds, general hazards are anticipated.

GHS Hazard Statements for Structurally Similar Compounds

For related benzoic acid derivatives, the following GHS hazard statements are common:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

An SDS for the related compound 3-Methoxy-4-methylbenzoic acid indicates it is toxic if swallowed, in contact with skin, or if inhaled.

Toxicological Data Summary

A thorough search for quantitative toxicological data for this compound yielded no specific results. The following table summarizes the general state of available data for key toxicological endpoints.

| Toxicological Endpoint | Data for this compound |

| Acute Toxicity (Oral, Dermal, Inhalation) | No specific LD50 or LC50 values found. |

| Skin Corrosion/Irritation | Expected to be an irritant based on related compounds. |

| Serious Eye Damage/Irritation | Expected to be a serious irritant based on related compounds. |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. An SDS for 3-Methoxy-4-methylbenzoic acid states that no component is identified as a probable, possible, or confirmed human carcinogen by IARC.[1] |

| Reproductive Toxicity | No data available.[1] |

| Specific Target Organ Toxicity (Single Exposure) | No data available.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available.[1] |

| Aspiration Hazard | No data available.[1] |

Comparative Toxicological Analysis of Related Compounds

Due to the lack of specific data, a comparative analysis with structurally related compounds is necessary to infer potential toxicological properties.

Benzoic Acid

Benzoic acid, the parent compound, is generally considered to have low toxicity. It is metabolized in the liver and excreted as hippuric acid. The World Health Organization's International Programme on Chemical Safety (IPCS) suggests a provisional tolerable intake of 5 mg/kg of body weight per day for humans.

Methylbenzoic Acids (Toluic Acids)

Methylbenzoic acids (o-, m-, and p-toluic acid) are also considered to have relatively low acute toxicity. Safety data sheets for these compounds generally list skin, eye, and respiratory irritation as the primary hazards.

Benzoic Acid Esters